molecular formula C17H27N3O3 B2925550 ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1286711-79-2

ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate

Cat. No. B2925550
CAS RN: 1286711-79-2
M. Wt: 321.421
InChI Key: PHTABFWKWRPPMJ-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the pyrazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazole ring could contribute to its solubility in polar solvents .

Mechanism of Action

The mechanism of action of ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been found to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have a low toxicity profile, making it a safe option for scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate in lab experiments is its high yield and purity. This makes it easy to obtain and work with in a laboratory setting. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate. One area of interest is its potential as a treatment for epilepsy, chronic pain, and inflammation. Additionally, further investigation into its mechanism of action is needed to fully understand its therapeutic potential. Finally, more research is needed to determine its safety and efficacy in human clinical trials.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its therapeutic potential and determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate involves the reaction of 3,5-dimethyl-1H-pyrazole with piperidine and ethyl 4-oxobutanoate. The resulting compound has been found to have a high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

Ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate has been investigated for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of conditions such as epilepsy, chronic pain, and inflammation.

properties

IUPAC Name

ethyl 4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-4-23-17(22)6-5-16(21)19-9-7-15(8-10-19)12-20-14(3)11-13(2)18-20/h11,15H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTABFWKWRPPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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